

Comparing the efficacy of GB1107 with other Galectin-3 inhibitors like TD139.

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A Comparative Analysis of Galectin-3 Inhibitors: GB1107 and TD139

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and characteristics of two prominent Galectin-3 inhibitors, **GB1107** and TD139. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for their specific research and development needs.

Introduction to Galectin-3 and its Inhibition

Galectin-3 is a β -galactoside-binding lectin implicated in a wide range of pathological processes, including fibrosis, inflammation, and cancer progression. Its multifaceted role in cell adhesion, signaling, and immune modulation has made it an attractive therapeutic target. By binding to cell surface glycans, Galectin-3 can form lattices that modulate the activity of various receptors, including the transforming growth factor-beta (TGF- β) receptor, and influence immune cell responses.[1][2] The inhibition of Galectin-3, therefore, presents a promising strategy for the treatment of various diseases. This guide focuses on two small molecule inhibitors of Galectin-3: **GB1107**, an orally available compound primarily investigated for its anti-cancer properties, and TD139 (also known as GB0139), an inhaled inhibitor developed for the treatment of idiopathic pulmonary fibrosis (IPF).



Comparative Efficacy and Quantitative Data

While no direct head-to-head comparative studies between **GB1107** and TD139 have been identified in the public domain, this section presents a parallel summary of their reported efficacy and key quantitative parameters based on independent preclinical and clinical investigations.

Table 1: In Vitro and In Vivo Efficacy of GB1107

Parameter	Value/Result	Experimental Model	Source
Binding Affinity (Kd)	37 nM (human Galectin-3)	Not specified	[3]
In Vivo Efficacy	46.2% reduction in tumor weight	Human lung A549 adenocarcinoma xenografts in CD-1 nude mice	[4]
79.2% reduction in tumor burden	LLC1-luciferase metastasis model in mice	[5]	
Dosage	10 mg/kg, once daily, oral	Mouse models of lung adenocarcinoma	[4][6]
Mechanism of Action	Increased M1 macrophage polarization and CD8+ T-cell infiltration	Syngeneic mouse lung adenocarcinoma model	[7][8]
Potentiates PD-L1 blockade	Syngeneic mouse lung adenocarcinoma model	[7]	

Table 2: In Vitro and In Vivo Efficacy of TD139 (GB0139)



Parameter	Value/Result	Experimental Model	Source
Binding Affinity (Kd)	2.1 ± 0.1 nM	Not specified	[9]
IC50	361 ± 108 nM (on IPF macrophages)	Ex vivo human IPF macrophages	[9]
In Vivo Efficacy (Clinical)	-52.52% change in BAL macrophage Gal- 3 (3 mg dose)	Phase 1/2a clinical trial in IPF patients	[9]
-78.60% change in BAL macrophage Gal- 3 (10 mg dose)	Phase 1/2a clinical trial in IPF patients	[10]	
Dosage (Clinical)	0.3 mg, 3 mg, or 10 mg, once daily, inhaled	Phase 1/2a clinical trial in IPF patients	[11][12]
Pharmacokinetics	T½ of ~8 hours in plasma	Healthy volunteers and IPF patients	[11][12]
>567-fold higher concentration in lungs than blood	IPF patients	[11][12][13]	
Mechanism of Action	Suppression of Gal-3 expression on alveolar macrophages	Clinical trial in IPF patients	[11][12][13]
Reduction in plasma biomarkers of fibrosis (PDGF-BB, PAI-1, YKL-40)	Clinical trial in IPF patients	[9][10]	

Experimental Protocols Syngeneic Mouse Model of Lung Adenocarcinoma (for GB1107 evaluation)



This protocol describes a general procedure for establishing a syngeneic mouse model of lung adenocarcinoma to evaluate the efficacy of orally administered Galectin-3 inhibitors like **GB1107**.

1. Cell Culture:

• Lewis Lung Carcinoma (LLC1) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

• C57BL/6 mice (6-8 weeks old) are used as the syngeneic host for LLC1 cells.

3. Tumor Implantation:

- LLC1 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of Matrigel and serum-free media.
- A suspension containing 1 x 10⁶ LLC1 cells in a volume of 100 μ L is injected subcutaneously into the flank of each mouse.[6]

4. Treatment Protocol:

- Once tumors reach a palpable size (e.g., ~100-150 mm³), mice are randomized into treatment and control groups.
- **GB1107** is administered once daily via oral gavage at a dose of 10 mg/kg.[6] The control group receives the vehicle solution.

5. Efficacy Evaluation:

- Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor tissue can be further processed for histological analysis, immunohistochemistry (e.g., for immune cell markers like CD8, F4/80), and gene expression analysis (e.g., qPCR for cytokines and chemokines).[14]

Carbon Tetrachloride (CCI₄)-Induced Liver Fibrosis Model (General Protocol)



This protocol outlines a common method for inducing liver fibrosis in mice, which can be adapted to assess the anti-fibrotic efficacy of Galectin-3 inhibitors.

1. Animal Model:

• Male C57BL/6 mice (8-10 weeks old) are typically used.

2. Induction of Fibrosis:

- Carbon tetrachloride (CCl₄) is diluted in a vehicle such as corn oil or olive oil (e.g., 1:4 v/v).
- The CCl₄ solution is administered to mice via intraperitoneal (i.p.) injection twice a week for a period of 4-8 weeks.[15]

3. Treatment Protocol:

- Treatment with the Galectin-3 inhibitor can be prophylactic (starting before or at the same time as CCl₄ administration) or therapeutic (starting after fibrosis has been established).
- The inhibitor is administered at the desired dose and route (e.g., oral gavage for GB1107).
 [15]

4. Assessment of Fibrosis:

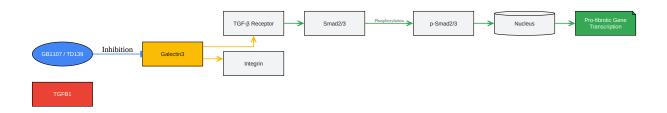
- At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.
- · Liver fibrosis is assessed by:
- Histology: Staining of liver sections with Picrosirius Red or Masson's trichrome to visualize collagen deposition.
- Hydroxyproline Assay: Quantification of collagen content in the liver.
- Gene Expression Analysis: qPCR for fibrosis-related genes (e.g., Col1a1, Acta2, Timp1).
- Liver damage is assessed by measuring the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Signaling Pathways and Mechanism of Action Galectin-3 in TGF-β Signaling and Fibrosis

Galectin-3 plays a crucial role in potentiating TGF- β signaling, a key pathway in the development of fibrosis. Extracellular Galectin-3 can form a lattice with cell surface glycoproteins, including the TGF- β receptor and integrins. This lattice formation is thought to



facilitate the clustering of these receptors, thereby enhancing TGF-β-mediated downstream signaling, which includes the phosphorylation of Smad2 and Smad3, leading to the transcription of pro-fibrotic genes. Galectin-3 inhibitors, by binding to the carbohydrate recognition domain of Galectin-3, are believed to disrupt this lattice formation and attenuate the pro-fibrotic signaling cascade.



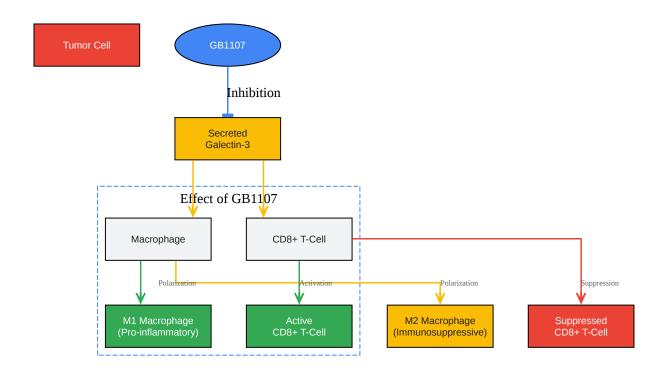
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Caption: Galectin-3 mediated TGF-β signaling pathway and point of inhibition.

Galectin-3 in Immune Response Modulation

Galectin-3 is a significant modulator of the tumor microenvironment and immune responses. It can be secreted by tumor cells and various immune cells, including macrophages. In the context of cancer, Galectin-3 can promote an immunosuppressive environment by favoring the polarization of macrophages towards an M2-like phenotype and by suppressing the activation and function of cytotoxic CD8+ T-cells.[7][8] Inhibition of Galectin-3, as demonstrated with GB1107, can reverse this immunosuppression by promoting M1 macrophage polarization and enhancing the infiltration and cytotoxic activity of CD8+ T-cells.[7][8] This provides a rationale for combining Galectin-3 inhibitors with immune checkpoint inhibitors like anti-PD-L1 antibodies.





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Caption: Modulation of the tumor immune microenvironment by Galectin-3.

Conclusion

GB1107 and TD139 are both potent inhibitors of Galectin-3 but have been developed for distinct therapeutic applications, routes of administration, and have different preclinical and clinical data supporting their efficacy. **GB1107**, as an oral agent, shows promise in oncology, particularly in modulating the tumor microenvironment and synergizing with immunotherapy. TD139, as an inhaled therapeutic, demonstrates targeted delivery to the lungs and has shown clinical benefits in reducing biomarkers of fibrosis in IPF. The choice between these or other Galectin-3 inhibitors will ultimately depend on the specific research question, disease model, and desired therapeutic outcome. This guide provides a foundational comparison to aid in this decision-making process.



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